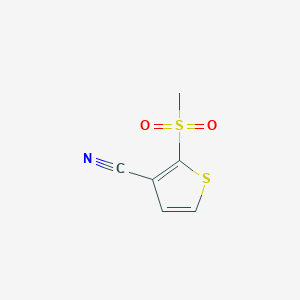

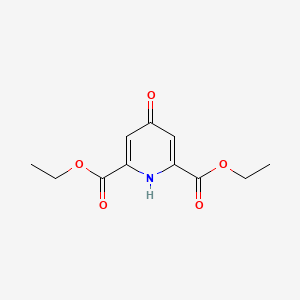

2-Methylsulfonylthiophene-3-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 2-Methylsulfonylthiophene-3-carbonitrile is a thiophene derivative that is of interest due to its potential applications in various chemical reactions and its role in the synthesis of other compounds. Thiophene derivatives are known for their stability and reactivity, which make them valuable in the field of organic chemistry.

Synthesis Analysis

The synthesis of thiophene derivatives can involve various strategies, including radical relay strategies and polycondensation reactions. For instance, a radical relay strategy was used to generate 3-(methylsulfonyl)benzo[b]thiophenes, which indicates the potential for similar strategies to be applied to the synthesis of 2-Methylsulfonylthiophene-3-carbonitrile . Additionally, polycondensation reactions have been employed to create novel poly(thienylene methylene) structures, suggesting that such methods could be relevant for synthesizing polymers that include the 2-Methylsulfonylthiophene-3-carbonitrile moiety .

Molecular Structure Analysis

The molecular structure of thiophene derivatives is crucial for their reactivity and properties. X-ray structural analysis has been used to study the molecular and crystal structure of a stable thiophene derivative, providing insights into the bond angles and intramolecular distances that could be similar in 2-Methylsulfonylthiophene-3-carbonitrile . Such structural information is essential for understanding the reactivity and potential applications of the compound.

Chemical Reactions Analysis

Thiophene derivatives are known to participate in various chemical reactions, including 1,3-dipolar cycloadditions, which are useful for synthesizing isoxazolines . The reactivity of 2-Methylsulfonylthiophene-3-carbonitrile in such reactions would be of interest, as it could lead to the formation of novel compounds with potential applications in material science or pharmaceuticals.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be characterized using techniques such as vibrational spectroscopy, molecular docking, and density functional theory (DFT). These methods provide information on the vibrational modes, potential binding sites for electrophilic attack, and the electronic properties of the compounds . Understanding these properties is crucial for the development of thiophene derivatives as chemotherapeutic agents or in other applications.

Aplicaciones Científicas De Investigación

Electrolytic Desulphinylation and Electrochemical Properties

The electrolytic reduction of thiophene derivatives in acetonitrile has been studied, revealing insights into selective cleavage of carbon-sulfur bonds. This process is significant for understanding the electrochemical behavior of thiophene-based compounds and their potential applications in organic synthesis and materials science. For example, the selective cleavage of (E)-1-methylsulphinyl-1-methylthio-2-phenylethene in acetonitrile results in the formation of (E)-1-methylthio-2-phenylethene, demonstrating a method for modifying thiophene structures through electrolytic desulphinylation (Kunugi et al., 1985).

Application in Electrochemical Capacitors

Thiophene derivatives, specifically poly 3-(phenylthiophene) derivatives, have been evaluated as active materials for electrochemical capacitor applications. These materials were electrochemically deposited onto carbon paper electrodes, showing the impact of different electrolytes on their morphologies and electrochemical performance. The study indicates the potential of thiophene derivatives in energy storage technologies, offering high energy and power densities (Ferraris et al., 1998).

Synthesis and Transformations of Thiophene Derivatives

The synthesis and properties of thiophene-3-carbonitrile N-oxides, which contain various substituents like alkylthio, alkylsulfinyl, and alkylsulfonyl groups, have been explored. These compounds undergo 1,3-dipolar cycloaddition, yielding isoxazolines, which highlights a route for the functionalization of thiophene derivatives. Such transformations are crucial for developing new materials and molecules with specific electronic and optical properties (Krayushkin et al., 1988).

Catalytic Effects in CO₂ Reduction

The use of ionic liquids, such as 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide, has been shown to modulate the electrochemical reduction of carbon dioxide effectively. This modulation includes promoting the formation of carbon monoxide instead of oxalate anion, demonstrating the catalytic effects of thiophene derivatives and related compounds in CO₂ reduction processes. This research offers insights into the role of thiophene-based compounds in environmental chemistry and catalysis (Sun et al., 2014).

Mecanismo De Acción

Thiophene Derivatives

Thiophene-based analogs have attracted a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Molecules with the thiophene ring system exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Pharmacokinetics

The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME). These properties can greatly affect a compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Environmental Factors

Environmental factors can influence a compound’s action, efficacy, and stability. These can include temperature, pH, and the presence of other compounds or enzymes that can interact with the compound .

Direcciones Futuras

While specific future directions for “2-Methylsulfonylthiophene-3-carbonitrile” were not found, it is known that thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

Propiedades

IUPAC Name |

2-methylsulfonylthiophene-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO2S2/c1-11(8,9)6-5(4-7)2-3-10-6/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWYFGYOMOPVLKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=C(C=CS1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methanesulfonylthiophene-3-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 7-(2-(benzyloxy)phenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2520038.png)

![1-[(4-tert-butylphenyl)methyl]-3-(4-ethoxyphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2520042.png)

![1-[3-(4-Methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-piperidin-1-ylethanone](/img/structure/B2520047.png)

![[(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5R,6S)-5-[(2S,3R,4S,5R)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxy-6-[[(2R,3R,4R,5S,6S)-5-hydroxy-4-[(2E)-6-hydroxy-2,6-dimethylocta-2,7-dienoyl]oxy-3-[(2E)-6-hydroxy-2-(hydroxymethyl)-6-methylocta-2,7-dienoyl]oxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl] (4aR,5R,6aS,6bR,10S,12aR,14bS)-10-[(2R,3R,4S,5S,6R)-6-[[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B2520050.png)

![Carbamic acid, N-[trans-4-[(dimethylamino)methyl]cyclohexyl]-, phenylmethyl ester](/img/structure/B2520058.png)

![N-(3,4-dichlorophenyl)-2-((3-(3,5-dimethylphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2520059.png)